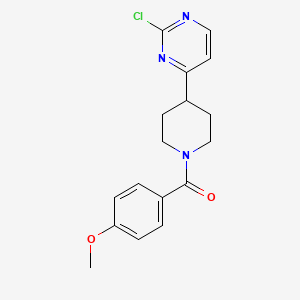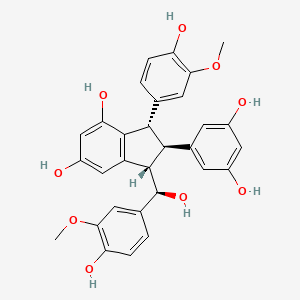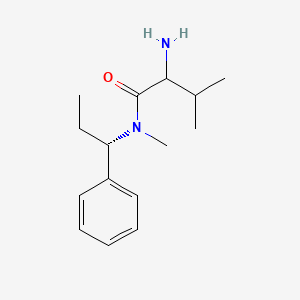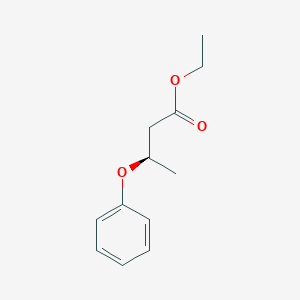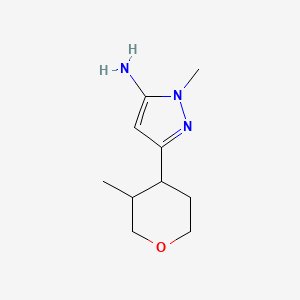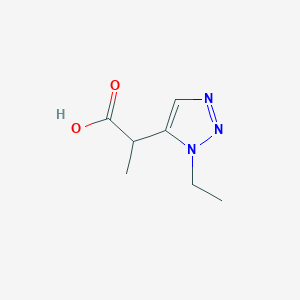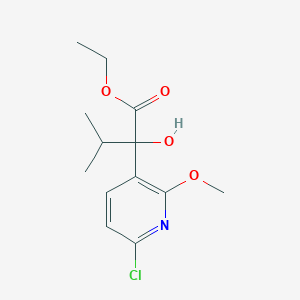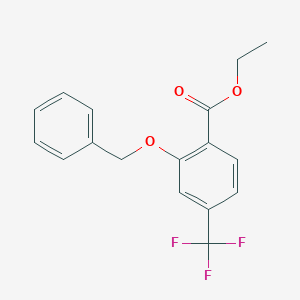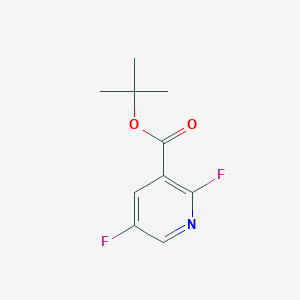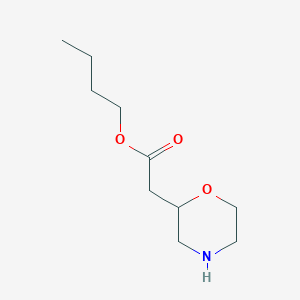
Butyl 2-(morpholin-2-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl 2-(morpholin-2-yl)acetate is a chemical compound with the molecular formula C10H19NO3 and a molecular weight of 201.26 g/mol . It is a morpholine derivative, which means it contains a morpholine ring, a six-membered ring with both nitrogen and oxygen atoms. This compound is used primarily in research and has various applications in chemistry and biology.
Preparation Methods
The synthesis of butyl 2-(morpholin-2-yl)acetate typically involves the reaction of morpholine derivatives with butyl acetate. One common method includes the coupling of amino alcohols with α-haloacid chlorides, followed by cyclization and reduction reactions . Industrial production methods may involve similar steps but are optimized for larger scale production and higher yields.
Chemical Reactions Analysis
Butyl 2-(morpholin-2-yl)acetate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Butyl 2-(morpholin-2-yl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the study of biological processes and as a reagent in biochemical assays.
Industry: It is used in the production of polymers and other industrial chemicals
Mechanism of Action
The mechanism of action of butyl 2-(morpholin-2-yl)acetate involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Butyl 2-(morpholin-2-yl)acetate can be compared with other morpholine derivatives, such as:
Ethyl 2-(morpholin-2-yl)acetate: Similar in structure but with an ethyl group instead of a butyl group.
Methyl 2-(morpholin-2-yl)acetate: Similar in structure but with a methyl group instead of a butyl group.
Propyl 2-(morpholin-2-yl)acetate: Similar in structure but with a propyl group instead of a butyl group.
These compounds share similar chemical properties but differ in their physical properties and specific applications.
Properties
Molecular Formula |
C10H19NO3 |
|---|---|
Molecular Weight |
201.26 g/mol |
IUPAC Name |
butyl 2-morpholin-2-ylacetate |
InChI |
InChI=1S/C10H19NO3/c1-2-3-5-14-10(12)7-9-8-11-4-6-13-9/h9,11H,2-8H2,1H3 |
InChI Key |
CTJLXXCDHJOYDV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)CC1CNCCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


